![molecular formula C15H22N2O2 B3847745 N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B3847745.png)
N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide
Overview
Description
N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide, also known as HEH, is a synthetic compound that has gained significant attention in scientific research for its potential pharmacological properties. HEH belongs to the class of hydrazones, which are compounds that contain a functional group with a nitrogen-nitrogen double bond.
Scientific Research Applications
N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide has been shown to possess various pharmacological properties, such as anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been investigated for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases.
Mechanism of Action
The mechanism of action of N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators, such as prostaglandins and cytokines. This compound also appears to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in pain perception and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide in lab experiments include its low toxicity and high solubility in water and organic solvents. However, the limitations of using this compound include its instability in acidic and basic conditions, which can lead to the formation of impurities and decomposition products.
Future Directions
The future directions for the research on N'-[1-(4-methoxyphenyl)ethylidene]hexanohydrazide include investigating its potential use in the treatment of other diseases, such as epilepsy and multiple sclerosis. Furthermore, the development of new derivatives of this compound with improved pharmacological properties is an area of interest. The elucidation of the mechanism of action of this compound and its molecular targets is also an important direction for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising pharmacological properties in scientific research. This compound has been investigated for its anti-inflammatory, analgesic, anticonvulsant, and neuroprotective activities, as well as its potential use in cancer treatment. The synthesis of this compound involves the condensation of 4-methoxybenzaldehyde with hexanohydrazide in the presence of a suitable catalyst. This compound has advantages and limitations for lab experiments, and future directions for research include investigating its potential use in the treatment of other diseases and the development of new derivatives with improved pharmacological properties.
Properties
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-5-6-7-15(18)17-16-12(2)13-8-10-14(19-3)11-9-13/h8-11H,4-7H2,1-3H3,(H,17,18)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCYYKHEUDFBAR-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


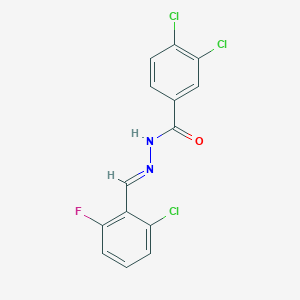

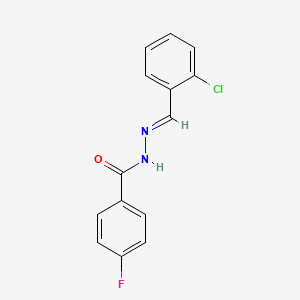
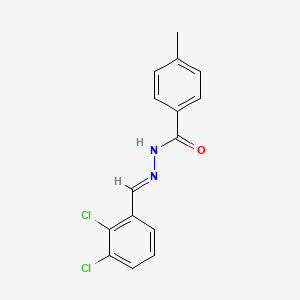
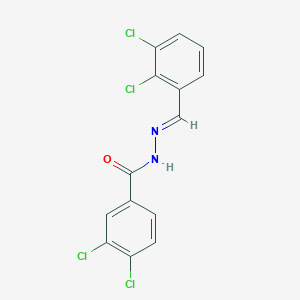
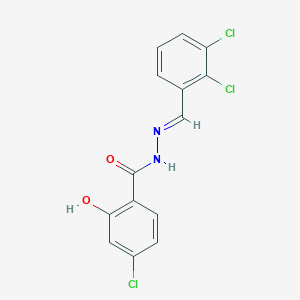

![1,3-benzodioxole-5-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3847726.png)
![3,4-dichloro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3847730.png)
![4-chloro-N'-[1-(4-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B3847740.png)
![N'-[1-(4-chlorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3847741.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B3847743.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-naphthohydrazide](/img/structure/B3847747.png)

